P7170 is a synthetic small-molecule kinase inhibitor characterized by a distinct heterocyclic core structure that facilitates competitive ATP binding at the catalytic sites of target kinases. Although the exact chemical structure remains proprietary (patent #WO-2012007926A1), biochemical analyses confirm its classification as an ATP-competitive inhibitor with molecular weight <600 Da, enabling favorable cellular permeability [4]. The compound’s design incorporates specific pharmacophores that enable simultaneous engagement of mTOR complex 1/2 (mTORC1/mTORC2) and Activin Receptor-Like Kinase 1 (ALK1), a unique feature among kinase inhibitors. Structural modeling indicates interactions with hydrophobic pockets adjacent to the ATP-binding cleft in mTOR, particularly through halogen-bond acceptor motifs, while its planar aromatic system facilitates π-stacking interactions with ALK1’s kinase domain [3] [6]. This bifunctional binding architecture underpins its capacity for dual pathway inhibition.
P7170 exhibits a novel polypharmacology profile through simultaneous inhibition of three critical oncology targets:
AKT Ser473 (pAKT-S473; mTORC2 substrate; 100% inhibition at 50 nM) [4] [6]This dual mTOR complex blockade prevents compensatory reactivation of AKT frequently observed with selective mTORC1 inhibitors.
ALK1 Inhibition: P7170 directly targets ALK1 (IC₅₀ < 10 nM), a TGF-β receptor family member implicated in tumor angiogenesis. Inhibition disrupts endothelial tube formation in vitro and reduces microvessel density in vivo by >60%, as demonstrated in Matrigel plug and rat aorta ring assays [3].
Downstream Functional Effects: Combinatorial inhibition of these pathways induces G1-S cell cycle arrest, promotes autophagy, and triggers apoptosis. In H460 NSCLC cells, 300 nM P7170 caused 35% loss of viability with 22% of cells in late apoptosis/necrosis within 24 hours [4] [6].
Table 1: Antitumor Efficacy of P7170 Across Preclinical Models
Cancer Type | Model System | Key Genetic Features | P7170 Efficacy (IC₅₀/Inhibition) |
---|---|---|---|
NSCLC | H460 cells | KRAS mutant | 7 nM (cell growth) |
NSCLC | A549 cells | KRAS mutant | 5 nM (cell growth) |
Breast Cancer | MCF-7 cells | ER+/PIK3CA mutant | 0.9-7 nM (cell growth) |
Patient-derived NSCLC | LXFA 629 (adenocarcinoma) | KRAS wt, PIK3CA wt | 5.5 nM (colony formation) |
Patient-derived NSCLC | LXFE 470 (squamous) | PIK3CA E545K heterozygous | 50 nM (colony formation) |
Kinase selectivity profiling reveals P7170’s high target specificity within the human kinome, though it exhibits secondary inhibition of phylogenetically related kinases:
Primary Targets: Strong inhibition (IC₅₀ < 10 nM) against mTOR, ALK1, and PI3Kα (IC₅₀ = 2.2 nM), though cellular PI3K inhibition requires higher concentrations (≥200 nM) due to pathway feedback mechanisms [4] [5].
Off-Target Activities:
Weak activity against class I PI3K isoforms (β/γ/δ) at concentrations ≤100 nM [5]
Selectivity Drivers: Molecular modeling suggests P7170’s selectivity for mTOR over structurally similar PIKKs (phosphoinositide 3-kinase-related kinases) stems from steric complementarity with mTOR’s hydrophobic groove and specific H-bond interactions with Val2240 and Trp2239 in the ATP-binding cleft [3] [7]. ALK1 selectivity relative to other TGF-β receptors arises from interactions with a unique glycine-rich loop conformation in ALK1’s kinase domain.
P7170 demonstrates potent, concentration-dependent pathway modulation across in vitro and in vivo models:
STAT3 transcriptional activity: 70% suppression at 25 nM (HeLa reporter assay) [4]
In Vivo Target Engagement:
Table 2: Dose-Dependent Pharmacodynamic Effects of P7170
Biomarker | System | Concentration | Inhibition | Functional Outcome |
---|---|---|---|---|
pS6 (S240/244) | H460 NSCLC cells | 50 nM | 100% | Protein synthesis arrest |
pAKT (S473) | H460 NSCLC cells | 50 nM | 100% | Survival pathway blockade |
p4EBP1 (T37/46) | MCF-7 breast cancer | 25 nM | >80% | eIF4E release inhibition |
Nuclear pSTAT3 (Y705) | A549 NSCLC cells | 1 μM | >90% | Transcriptional dysregulation |
VEGF secretion | HUVEC tubes | 100 nM | >60% | Anti-angiogenesis |
The pharmacodynamic profile demonstrates a biphasic effect: mTORC1 inhibition dominates at lower concentrations (≤25 nM), while higher doses (≥200 nM) engage PI3K and STAT3 pathways, enabling flexible dosing strategies for different therapeutic contexts [3] [5]. Time-course analyses reveal sustained pathway suppression for >24h post-dose in xenografts, supporting once-daily oral dosing regimens in clinical testing [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7